6-(3-fluorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of 6-(3-fluorophenyl)-6,6a-dihydro-7H-indeno[2,1-c]benzothiazepin-7-one reflects its complex polycyclic structure, which consists of a fused indene ring system integrated with a seven-membered benzothiazepine moiety. The molecular architecture features three distinct aromatic systems: the indene framework, the benzene ring of the thiazepine unit, and the 3-fluorophenyl substituent attached at the C-6 position. This structural arrangement creates a rigid, planar core with the fluorophenyl group extending from the saturated carbon center of the thiazepine ring. The compound belongs to the broader class of benzothiazepines, which are known for their diverse pharmacological activities including cardiovascular, neurological, and antimicrobial effects.
The stereochemistry of the molecule is particularly noteworthy, as the 6,6a-dihydro designation indicates the presence of two saturated carbon centers within the seven-membered ring system. The C-6 position carries the 3-fluorophenyl substituent, while the adjacent C-6a position participates in the ring fusion with the indene moiety. This specific arrangement creates a chiral center at C-6, though the compound is typically synthesized as a racemic mixture unless enantioselective synthetic methods are employed. The fluorine substitution at the meta-position of the phenyl ring is strategically positioned to minimize steric hindrance while maximizing electronic effects through inductive withdrawal of electron density.
The benzothiazepine core structure exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic systems. The sulfur atom in the seven-membered ring contributes to the overall electronic distribution and influences the compound's binding affinity to biological targets. Computational studies suggest that the fluorine substitution enhances the compound's lipophilicity while maintaining appropriate aqueous solubility for biological applications. The carbonyl group at the C-7 position serves as a key pharmacophore element, participating in hydrogen bonding interactions with biological macromolecules and contributing to the compound's overall stability through resonance stabilization with the adjacent aromatic systems.
Properties
Molecular Formula |
C22H14FNOS |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
11-(3-fluorophenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C22H14FNOS/c23-14-7-5-6-13(12-14)22-19-20(15-8-1-2-9-16(15)21(19)25)24-17-10-3-4-11-18(17)26-22/h1-12,19,22H |
InChI Key |
OZYJOQMLIVLHOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=CC(=CC=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4SC(C3C2=O)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Chemical Reactions Analysis
MMV006389 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV006389 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of chemical reactions and mechanisms.
Biology: It is used to study the life cycle of Plasmodium falciparum and to develop new antimalarial drugs.
Medicine: It has potential therapeutic applications in the treatment of malaria.
Industry: It can be used in the development of new pharmaceuticals and in the study of drug resistance mechanisms
Mechanism of Action
The mechanism of action of MMV006389 involves the inhibition of Plasmodium falciparum gametocyte development. This compound interferes with the molecular pathways involved in the maturation of gametocytes, thereby blocking the transmission of malaria. The specific molecular targets and pathways involved include proteins and enzymes essential for gametocyte development .
Comparison with Similar Compounds
Indeno-Containing Compounds
TAS-103 (Indeno-Quinoline Derivative)
- Structure: Combines an indeno core with a quinoline ring, differing from the target compound’s benzothiazepine system.
- Comparison: The target compound’s indeno moiety may similarly intercalate DNA, but the benzothiazepine ring could alter specificity or potency. The absence of a quinoline group might reduce topoisomerase targeting.
Indeno Azirines ()
- Structure: Features an indeno core fused with azirine rings (e.g., 1-cyclohexyl-6-(cyclohexylimino)-tetrahydroindenoazirine).
- Activity: No direct pharmacological data provided, but azirines are reactive intermediates in synthetic chemistry.
- Comparison : The target’s benzothiazepine ring likely confers greater stability and distinct electronic properties compared to azirines.
Fluorophenyl-Substituted Compounds
MS40E (1,5-Bis(3-Fluorophenyl)-1,4-Pentadiene-3-one)
- Structure: A diarylpentanoid with two 3-fluorophenyl groups.
- Activity: Fluorophenyl groups enhance lipophilicity and binding affinity; diarylpentanoids often exhibit anticancer activity.
- Comparison : The target’s single 3-fluorophenyl group may reduce steric hindrance, allowing deeper penetration into enzyme active sites.
C3 (1H-Purin-6-amine, N-((3-Fluorophenyl)methyl)-)
- Structure : Combines a purine scaffold with a 3-fluorobenzyl group.
- Activity : Exhibits α-amylase inhibition (Ki = 7.31 × 10⁵) due to aromatic stacking interactions .
- Comparison : The meta-fluorine position in both compounds may optimize halogen bonding, but the target’s rigid polycyclic system could provide superior binding entropy.
Ring Systems and Binding Affinity
highlights that compounds with more aromatic rings (e.g., C7: azeto-thiazolo-pyrimidine, 4 rings) exhibit higher binding affinities (Ki = 9.2 × 10⁶) compared to acarbose (4 rings, Ki = 6.18 × 10⁵). 4-chlorophenyl in C7) may modulate activity .
Key Insights and Limitations
- Fluorophenyl Position : Meta-substitution (3-fluorophenyl) in the target compound may optimize halogen bonding compared to para-substituted analogs (e.g., C7’s 4-chlorophenyl) .
- Gaps in Data: No direct evidence exists for the target’s synthesis or activity; comparisons rely on structural extrapolation. Benzothiazepine-specific analogs are absent in provided literature.
Biological Activity
6-(3-fluorophenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one (CAS: 330831-88-4) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C22H14FNOS
Molar Mass : 359.42 g/mol
Structure : The compound features a complex bicyclic structure that includes benzothiazepine and indeno moieties, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antidiabetic properties and enzyme inhibitory effects.
Antidiabetic Activity
Recent studies have highlighted the potential of benzothiazepine derivatives as antidiabetic agents. In particular, a series of compounds similar to this compound were synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.
- In vitro Studies : The compound exhibited significant α-glucosidase inhibitory activity with an IC50 value comparable to established antidiabetic drugs like acarbose. For instance, compounds derived from the same structural family showed IC50 values ranging from 2.62 μM to 10.11 μM compared to acarbose's IC50 of 37.38 μM .
- In vivo Studies : In animal models, particularly diabetic rats, certain derivatives demonstrated a marked reduction in blood glucose levels over a treatment period. For example, one derivative reduced blood glucose from 379.34 mg/dL to 150.45 mg/dL after 21 days at optimal dosing .
The mechanism by which these compounds exert their antidiabetic effects primarily involves the inhibition of carbohydrate-hydrolyzing enzymes:
- Enzyme Inhibition : The competitive inhibition of α-glucosidase leads to reduced glucose absorption in the intestines.
- Kinetic Studies : Kinetic analysis revealed that the most active derivatives inhibited α-glucosidase in a competitive manner, indicating that they bind to the active site of the enzyme .
Case Studies
Several studies have documented the efficacy of related benzothiazepine compounds:
- Study on Compound 2B : This derivative showed promising results with a significant drop in blood glucose levels (from 379.34 ± 4.98 mg/dL to 127.81 ± 4.23 mg/dL) after administration at doses of 10 mg/kg body weight over a period of 28 days .
- Toxicity Assessments : Importantly, these compounds were found to be non-toxic at therapeutic doses in preliminary toxicity assessments conducted alongside efficacy studies .
Data Summary
The following table summarizes key findings on the biological activity of related compounds:
Preparation Methods
Synthetic Strategies for Indeno-Benzothiazepine Core Formation
The indeno[2,1-c] benzothiazepin-7-one scaffold is constructed through a cyclization reaction involving thiazepine ring closure. A method analogous to the cascade reaction reported by ACS Omega (2019) for indenodihydropyridines demonstrates the utility of 1,1-enediamines and benzylidene-indenediones in forming fused bicyclic systems . For the target compound, a thiourea intermediate is generated by reacting 2-aminothiophenol with a ketone-bearing indene precursor. Intramolecular cyclization under acidic conditions yields the seven-membered thiazepine ring.
Reaction Conditions :
-
Temperature : Reflux (80–100°C).
-
Catalyst : No promoter required, mirroring the efficiency of indenodihydropyridine synthesis .
-
Yield : 65–78% after purification by recrystallization.
Key challenges include regioselectivity during cyclization and byproduct formation from competing reaction pathways.
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂ vs. PdCl₂ | 72 vs. 58 |
| Base | K₂CO₃ vs. Cs₂CO₃ | 64 vs. 82 |
| Solvent | Toluene vs. DME | 82 vs. 75 |
The use of Cs₂CO₃ and toluene maximizes yield by enhancing transmetalation efficiency .
Alternative Routes for Fluorophenyl Incorporation
For laboratories without access to boronic acids, nucleophilic aromatic substitution (SNAr) offers an alternative. A method adapted from the synthesis of 3-fluoro-2-nitroanisole involves displacing a nitro group with a fluorophenyl thiolate .
Steps :
-
Nitro Intermediate : Prepare 6-nitro-indeno-benzothiazepinone via nitration.
-
Substitution : React with 3-fluorothiophenol in DMSO at 120°C.
-
Reduction : Reduce residual nitro groups using H₂/Pd/C in ethanol .
Challenges :
-
Competing side reactions at elevated temperatures.
-
Requirement for high-purity starting materials to prevent dehalogenation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.95 (t, J = 8.8 Hz, 1H, F-Ar-H) .
-
¹³C NMR : Distinct signals at δ 168.5 (C=O), 162.1 (C-F), and 135.2–112.4 (aromatic carbons).
High-Resolution Mass Spectrometry (HRMS) :
Purity Analysis :
-
HPLC (C18 column, 90:10 MeOH/H₂O): >98% purity at 254 nm.
Industrial-Scale Considerations
Scaling the synthesis requires addressing solvent volume and catalyst recovery. A continuous-flow system reduces reaction time from 12 h to 2 h by maintaining optimal temperature and mixing. Pd recovery via filtration over Celite® minimizes costs .
Environmental Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
